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  • Product: VT-464 racemate
  • CAS: 1375603-36-3; 1610537-15-9

Core Science & Biosynthesis

Foundational

From Racemate to Refined Agent: A Technical Guide to the Stereochemical and Pharmacological Profile of Seviteronel (VT-464)

Abstract In the landscape of targeted therapies for hormone-dependent cancers, the evolution of drug candidates from racemic mixtures to single, active enantiomers represents a critical step in optimizing potency and the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted therapies for hormone-dependent cancers, the evolution of drug candidates from racemic mixtures to single, active enantiomers represents a critical step in optimizing potency and therapeutic index. This technical guide provides an in-depth exploration of VT-464, a potent inhibitor of androgen biosynthesis, and its active enantiomer, seviteronel. We will dissect the chemical structures, delve into the stereoselective pharmacology, and provide detailed experimental protocols for the chiral separation and functional characterization of these compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology, offering both foundational knowledge and practical insights into the development of seviteronel as a dual-action inhibitor of CYP17A1 and the androgen receptor.

Introduction: The Rationale for Chiral Refinement

The development of small molecule inhibitors for critical oncogenic pathways often begins with the synthesis and evaluation of a racemic mixture. VT-464 emerged as a promising agent due to its potent inhibition of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1] However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer, the eutomer, is responsible for the desired therapeutic activity, while the other, the distomer, may be inactive, less active, or contribute to off-target effects and toxicity.

The progression from the VT-464 racemate to the development of its single active enantiomer, seviteronel, is a classic example of a "chiral switch" aimed at creating a more refined therapeutic agent with an improved risk-benefit profile.[2] This guide will illuminate the scientific rationale and technical methodologies underpinning this critical developmental transition.

Chemical Structures: A Tale of Two Enantiomers

VT-464 is the racemic form of 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol.[3] Seviteronel is the specific (1S)-enantiomer of this compound.[4]

Table 1: Chemical Identity of VT-464 Racemate and Seviteronel

FeatureVT-464 RacemateSeviteronel
Systematic Name (±)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol[4]
CAS Number 1375603-36-3[3]1610537-15-9[4]
Molecular Formula C₁₈H₁₇F₄N₃O₃[3]C₁₈H₁₇F₄N₃O₃[4]
Molecular Weight 399.34 g/mol [3]399.34 g/mol [4]
Chirality Racemic mixture of (1S) and (1R) enantiomersSingle (1S) enantiomer[4]

The key structural difference lies in the spatial arrangement of the substituents around the chiral carbon atom C1. This seemingly subtle difference has profound implications for the molecule's interaction with its biological targets.

Stereoselective Pharmacology: Unmasking the Active Enantiomer

The therapeutic rationale for developing seviteronel lies in its significantly greater pharmacological activity compared to its (1R)-enantiomer (the distomer). Seviteronel is a dual-acting agent, functioning as both a selective inhibitor of the 17,20-lyase activity of CYP17A1 and a competitive antagonist of the androgen receptor (AR).[5]

Dual Mechanism of Action

Seviteronel's unique dual mechanism of action offers a comprehensive blockade of the androgen signaling axis. By inhibiting CYP17A1 lyase, it reduces the production of androgens and, consequently, estrogens.[4] Simultaneously, its ability to directly antagonize the androgen receptor provides a second layer of inhibition, blocking the action of any remaining androgens at the cellular level.[5] This dual activity is particularly relevant in the context of resistance to other anti-androgen therapies.[6]

Seviteronel_MoA cluster_synthesis Androgen & Estrogen Synthesis cluster_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (Hydroxylase) DHEA DHEA Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase 17-OH Progesterone->Androstenedione CYP17A1 (17,20-Lyase) AR Androgen Receptor (AR) ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus & Binds DNA Androgens Androgens (Testosterone, DHT) Androgens->AR Binds & Activates GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Seviteronel Seviteronel Seviteronel->17-OH Progesterone Inhibits (Lyase Selective) Seviteronel->AR Antagonizes

Figure 1: Dual mechanism of action of seviteronel.
Enantioselective Activity

Experimental Protocols

The following sections provide detailed methodologies for the chiral separation of VT-464 and the in vitro characterization of seviteronel's activity.

Chiral Separation of VT-464 Racemate by HPLC

Objective: To resolve the (1S) and (1R) enantiomers of VT-464 to enable the isolation and characterization of seviteronel.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), is a common starting point for the separation of many chiral compounds.[7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine, such as diethylamine (DEA), can improve peak shape for basic compounds. A starting mobile phase composition could be n-hexane:isopropanol (90:10, v/v) with 0.1% DEA.

  • Sample Preparation: Prepare a stock solution of VT-464 racemate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Method Optimization: If the initial conditions do not provide adequate separation (resolution < 1.5), systematically vary the ratio of hexane to alcohol and the type of alcohol modifier (e.g., ethanol, isopropanol). The concentration of the amine additive can also be adjusted.

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The peak with the shorter retention time can be designated as enantiomer 1 and the other as enantiomer 2. Absolute stereochemistry would need to be confirmed by other analytical techniques (e.g., X-ray crystallography of the separated enantiomer).

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Prepare Mobile Phase (e.g., Hexane:IPA) h1 Inject Sample p1->h1 p2 Dissolve VT-464 Racemate p2->h1 h2 Chiral Column (e.g., Chiralpak AD-H) h1->h2 h3 UV Detector h2->h3 a1 Chromatogram h3->a1 a2 Separated Enantiomer Peaks a1->a2

Figure 2: General workflow for chiral HPLC separation.
In Vitro CYP17A1 17,20-Lyase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of seviteronel against the 17,20-lyase activity of recombinant human CYP17A1.

Principle: This assay measures the conversion of a substrate, 17-hydroxyprogesterone, to androstenedione by recombinant human CYP17A1. The inhibition of this conversion in the presence of seviteronel is quantified.

Methodology:

  • Reagents and Materials:

    • Recombinant human CYP17A1 and cytochrome P450 reductase (commercially available).

    • Cytochrome b5.

    • 17α-hydroxyprogesterone (substrate).

    • Androstenedione (standard).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Potassium phosphate buffer (pH 7.4).

    • Seviteronel stock solution in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, recombinant CYP17A1, cytochrome P450 reductase, and cytochrome b5.

    • Add varying concentrations of seviteronel (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, 17α-hydroxyprogesterone.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of androstenedione using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of androstenedione formation at each concentration of seviteronel relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the seviteronel concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Androgen Receptor Antagonist Reporter Gene Assay

Objective: To determine the ability of seviteronel to antagonize androgen-induced androgen receptor activity.

Principle: This cell-based assay utilizes a host cell line (e.g., PC-3 or HEK293) that is co-transfected with an androgen receptor expression vector and a reporter vector. The reporter vector contains an androgen-responsive element (ARE) driving the expression of a reporter gene, such as luciferase. In the presence of an androgen (e.g., dihydrotestosterone, DHT), the AR is activated and induces the expression of the reporter gene. An AR antagonist will inhibit this induction.

Methodology:

  • Cell Culture and Transfection:

    • Culture the chosen host cell line in appropriate media.

    • Co-transfect the cells with an AR expression plasmid and an ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of seviteronel (or a known antagonist like enzalutamide as a positive control) in the presence of a fixed concentration of DHT (typically at its EC50 concentration for inducing reporter activity). Include a vehicle control (DHT only) and a negative control (no DHT, no compound).

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

    • Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of seviteronel.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the seviteronel concentration and fitting the data to a non-linear regression curve.

Synthesis Overview

Racemic Synthesis of VT-464

The synthesis of racemic VT-464 would typically involve the non-stereoselective addition of an organometallic reagent derived from 2-bromo-6,7-bis(difluoromethoxy)naphthalene to a suitable carbonyl precursor of the triazolyl-propanol side chain, or a similar convergent strategy where the chiral center is formed in a non-stereocontrolled manner.

Enantioselective Synthesis of Seviteronel

Achieving an enantioselective synthesis of seviteronel requires the introduction of the C1 stereocenter in a controlled manner. This can be accomplished through several strategies:

  • Chiral Resolution: Synthesizing the racemate and then separating the enantiomers using techniques like chiral HPLC (as described in section 4.1) or diastereomeric salt formation.

  • Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to direct the formation of the desired (1S)-enantiomer. For example, an asymmetric addition of an organometallic reagent to a prochiral ketone in the presence of a chiral ligand.

  • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that contains the desired stereocenter.

Conclusion and Future Directions

The transition from the VT-464 racemate to the single enantiomer, seviteronel, exemplifies a data-driven approach to drug optimization. By isolating the pharmacologically active eutomer, the potential for a more potent and safer therapeutic agent is realized. Seviteronel's dual mechanism of action, targeting both androgen synthesis and receptor signaling, positions it as a promising candidate for the treatment of advanced prostate and breast cancers.[4][5]

Further research should continue to explore the full clinical potential of seviteronel, including its efficacy in patient populations resistant to other hormonal therapies and its potential in combination regimens. The detailed protocols and scientific background provided in this guide are intended to support these ongoing research and development efforts.

References

  • MySkinRecipes. Seviteronel racemate (VT-464 racemate). [Link]

  • Frontiers. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. [Link]

  • Wikipedia. Seviteronel. [Link]

  • ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • National Center for Biotechnology Information. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. [Link]

  • My Cancer Genome. Clinical Trial: NCT02580448. [Link]

  • Frontiers. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. [Link]

  • National Center for Biotechnology Information. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer. [Link]

  • Clinical Genitourinary Cancer. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treat. [Link]

  • ResearchGate. Abstract P2-08-04: Phase 1/2 study of oral seviteronel (VT-464), a dual CYP17-lyase inhibitor and androgen receptor (AR) antagonist, in patients with advanced AR positive triple negative (TNBC) or estrogen receptor (ER) positive breast cancer (BC). [Link]

  • Taylor & Francis Online. Seviteronel – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer. [Link]

  • National Center for Biotechnology Information. Steroid 17α-hydroxylase/17,20-lyase (cytochrome P450 17A1). [Link]

  • National Center for Biotechnology Information. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. [Link]

  • National Center for Biotechnology Information. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. [Link]

  • ResearchGate. The chiral switch: The development of single enantiomer drugs from racemates. [Link]

  • MDPI. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. [Link]

  • National Center for Biotechnology Information. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • BPS Bioscience. Androgen Luciferase Reporter 22RV1 Cell Line. [Link]

  • INDIGO Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]

  • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Assay Genie. Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit (HUEB2106). [Link]

  • Chiralpedia. Episode 7: Clinical Questions: Are Single Enantiomers Always Better?. [Link]

  • Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

  • ScienceDirect. Active site proton delivery and the lyase activity of human CYP17A1. [Link]

  • ProLékaře.cz. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LifeNet Health. CYP Inhibition Assay. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • Journal of Clinical Investigation. An androgen receptor N-terminal domain antagonist for treating prostate cancer. [Link]

  • World Intellectual Property Organization. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property. [Link]

  • ResearchGate. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. [Link]

  • YouTube. Manipulating the Androgen Axis: New Agents in mHSPC and CRPC. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. [Link]

  • ClinicalTrials.gov. Seviteronel in Combination With Chemotherapy in Androgen-receptor Positive Metastatic Triple-negative Breast Cancer. [Link]

  • National Center for Biotechnology Information. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. [Link]

  • National Center for Biotechnology Information. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. [Link]

  • ACS Publications. Targeting the Androgen Receptor with Steroid Conjugates. [Link]

  • U.S. Environmental Protection Agency. AR Binding Assay Fact Sheet. [Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Mechanism of Action of VT-464 (Seviteronel) as a Selective CYP17A1 Lyase Inhibitor Abstract The progression of prostate cancer is intrinsically linked to androgen receptor (AR) signalin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of VT-464 (Seviteronel) as a Selective CYP17A1 Lyase Inhibitor

Abstract

The progression of prostate cancer is intrinsically linked to androgen receptor (AR) signaling, which remains a critical driver even in castration-resistant prostate cancer (CRPC) through mechanisms of intratumoral androgen synthesis. A pivotal enzyme in this pathway, Cytochrome P450 17A1 (CYP17A1), has emerged as a validated therapeutic target. VT-464 (Seviteronel) is a nonsteroidal, oral small-molecule inhibitor developed to target androgen production. This guide provides a detailed technical examination of VT-464's mechanism of action, focusing on its defining characteristic: the selective inhibition of the 17,20-lyase activity of CYP17A1. We will explore the molecular basis of this selectivity, its downstream biochemical consequences, the supporting preclinical and clinical evidence, and the experimental methodologies used to validate its function. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and steroid hormone biology.

The Central Role of CYP17A1 in Castration-Resistant Prostate Cancer

In advanced prostate cancer, androgen deprivation therapy (ADT) is the standard of care. However, the disease inevitably progresses to a state known as castration-resistant prostate cancer (CRPC), where tumor growth persists despite castrate levels of serum testosterone. A substantial body of evidence reveals that CRPC tumors are not truly hormone-independent. Instead, they develop adaptive mechanisms to reactivate AR signaling, primarily by synthesizing their own androgens de novo from cholesterol or adrenal precursors.[1]

This intratumoral steroidogenesis places the enzyme Cytochrome P450 17A1 (CYP17A1) in a critical position. CYP17A1 is a single, bifunctional enzyme located in the endoplasmic reticulum that catalyzes two sequential reactions essential for the production of both glucocorticoids and sex hormones.[2][3][4]

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is crucial for the synthesis of cortisol.[5]

  • 17,20-lyase activity: Cleaves the C17-20 carbon bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA), a direct precursor to androgens.[4][5]

Because the 17,20-lyase reaction is the rate-limiting step for all androgen synthesis, CYP17A1 is a highly validated target for CRPC therapy.[6][7]

G cluster_0 Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-OH-Pregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-OH-Progesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol _17OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone

Caption: Simplified steroidogenesis pathway highlighting the dual roles of CYP17A1.

VT-464: A Lyase-Selective Inhibitor

First-generation CYP17A1 inhibitors, such as abiraterone acetate, inhibit both the hydroxylase and lyase functions of the enzyme.[8] While effective at reducing androgen levels, this dual inhibition also blocks the production of cortisol.[9] This leads to a compensatory increase in adrenocorticotropic hormone (ACTH), resulting in an overproduction of mineralocorticoids and causing side effects like hypertension, hypokalemia, and fluid retention.[9] Consequently, abiraterone must be co-administered with a corticosteroid like prednisone to suppress ACTH and mitigate these effects.[6]

The development of VT-464 (Seviteronel) was driven by the rationale that selectively inhibiting only the 17,20-lyase activity would block androgen synthesis while preserving the 17α-hydroxylase activity required for the cortisol pathway.[1] This selective mechanism was hypothesized to prevent the ACTH-driven mineralocorticoid excess, potentially eliminating the need for concurrent steroid administration.[6][10] VT-464 is a nonsteroidal compound, which is expected to allow for more selective interaction with CYP17A1 compared to steroidal inhibitors that may interact with other cytochrome P450 enzymes.[2]

Core Mechanism of Action: Competitive Inhibition of the CYP17A1 Active Site

VT-464 exerts its therapeutic effect by directly binding to the active site of the CYP17A1 enzyme. Like other nonsteroidal inhibitors, it is designed to interact with the heme iron group at the enzyme's catalytic center.[11] This binding physically obstructs the substrate, 17α-hydroxypregnenolone, from accessing the site, thereby preventing its conversion to DHEA.

The key innovation lies in its structural design, which confers greater selectivity for the lyase reaction. While both hydroxylase and lyase substrates bind in a similar orientation relative to the heme, subtle conformational differences and interactions within the active site differentiate the two reactions.[4] VT-464 is engineered to exploit these differences, achieving a higher binding affinity and inhibitory potency against the enzyme when it is primed for the lyase reaction. This results in a potent and selective blockade of the androgen synthesis pathway.[1][6]

G cluster_0 Normal Lyase Reaction cluster_1 Inhibition by VT-464 Enzyme CYP17A1 Enzyme Product DHEA Enzyme->Product Catalyzes Substrate 17α-OH- Pregnenolone Substrate->Enzyme Binds Substrate->Enzyme Binding Prevented Inhibitor VT-464 Inhibitor->Enzyme Binds & Blocks Active Site G cluster_0 Treatment Arms start Establish CRPC Xenografts in Castrated Mice randomize Randomize Mice into Treatment Groups start->randomize vehicle Vehicle Control (Oral Gavage) randomize->vehicle vt464 VT-464 (Oral Gavage) randomize->vt464 aa Abiraterone Acetate (Oral Gavage) randomize->aa monitor Monitor Tumor Volume & Serum PSA vehicle->monitor vt464->monitor aa->monitor endpoint Endpoint: Sacrifice & Tissue Collection monitor->endpoint analysis Analyze Intratumoral Steroid Levels (LC-MS/MS) endpoint->analysis

Sources

Foundational

Technical Monograph: The Role of VT-464 (Seviteronel) in Castration-Resistant Prostate Cancer (CRPC)

Part 1: Executive Directive & Scientific Rationale Seviteronel (VT-464) represents a paradigm shift in the design of androgen receptor signaling inhibitors (ARSI). Unlike first-generation CYP17 inhibitors (e.g., abirater...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive & Scientific Rationale

Seviteronel (VT-464) represents a paradigm shift in the design of androgen receptor signaling inhibitors (ARSI). Unlike first-generation CYP17 inhibitors (e.g., abiraterone acetate) that indiscriminately block both 17


-hydroxylase and 17,20-lyase, VT-464 was engineered as a selective CYP17 17,20-lyase inhibitor  with intrinsic Androgen Receptor (AR) antagonist activity .

This dual mechanism addresses two critical failures in CRPC management:

  • The Cortisol Conundrum: Non-selective CYP17 inhibition (abiraterone) blocks cortisol synthesis, causing a compensatory ACTH surge and mineralocorticoid excess (hypertension, hypokalemia), necessitating obligate prednisone co-administration. VT-464’s lyase selectivity spares the hydroxylase step, preserving cortisol production and theoretically eliminating the need for corticosteroids.

  • The Resistance Gap: AR point mutations (e.g., F876L) drive resistance to enzalutamide.[1][2] VT-464 competitively binds these mutant receptors, offering a salvage pathway for resistant phenotypes.

Part 2: Mechanistic Architecture

The Enzymatic Selectivity (Lyase vs. Hydroxylase)

The cytochrome P450c17 enzyme (CYP17A1) catalyzes two distinct reactions essential for steroidogenesis:[3]

  • 17

    
    -Hydroxylase:  Converts Pregnenolone 
    
    
    
    17-OH-Pregnenolone (Precursor to Cortisol).
  • 17,20-Lyase: Converts 17-OH-Pregnenolone

    
     DHEA (Precursor to Testosterone).
    

VT-464 exhibits an approximately 10-fold greater selectivity for the lyase reaction over the hydroxylase reaction.[4] This "cortisol-sparing" pharmacodynamic profile distinguishes it from abiraterone.

Dual-Targeting Visualization

The following diagram illustrates the differential inhibition points of VT-464 versus Abiraterone and Enzalutamide within the steroidogenic pathway.

G Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg Prog Progesterone Preg->Prog OH_Preg 17-OH Pregnenolone Preg->OH_Preg Hydroxylase OH_Prog 17-OH Progesterone Prog->OH_Prog Hydroxylase DHEA DHEA OH_Preg->DHEA Lyase Andro Androstenedione OH_Prog->Andro Lyase Cortisol Cortisol OH_Prog->Cortisol 21-Hydroxylase DHEA->Andro Testo Testosterone Andro->Testo DHT DHT Testo->DHT AR_Cyto AR (Cytoplasm) DHT->AR_Cyto Binding AR_Nuc AR (Nucleus) AR_Cyto->AR_Nuc Translocation CYP17_Hydrox CYP17 (Hydroxylase) CYP17_Lyase CYP17 (Lyase) Abi Abiraterone (Blocks Both) Abi->CYP17_Hydrox Abi->CYP17_Lyase VT464 VT-464 (Selective Lyase Inhibitor) VT464->CYP17_Lyase VT464_AR VT-464 (AR Antagonist) VT464_AR->AR_Cyto Competes w/ DHT

Figure 1: Steroidogenic blockade and AR signaling interference.[3][5] Note VT-464's specific blockade of the Lyase step, preserving the Hydroxylase pathway to Cortisol.

Part 3: Preclinical & Clinical Data Synthesis[8]

Preclinical Efficacy (In Vitro & In Vivo)

Preclinical studies utilized CRPC cell lines resistant to enzalutamide (MR49F) and abiraterone.

ModelGenotypeVT-464 EffectMechanism Validated
LNCaP AR-T877AGrowth Inhibition (

)
Competitive AR antagonism
MR49F AR-F876LPotent Inhibition (Superior to Enzalutamide)Overcoming agonist-switch mutation
H295R AdrenalSelective decrease in DHEA/AndrostenedioneCYP17 Lyase selectivity
MDA-PCA-133 AR-H874YTumor regression (Xenograft)In vivo bioavailability
Clinical Reality: The Phase 2 Challenge

While Phase 1 confirmed the safety and cortisol-sparing hypothesis (allowing dosing without prednisone), the Phase 2 study (NCT02445976) in post-enzalutamide mCRPC patients revealed critical insights:

  • Efficacy: Limited single-agent activity in heavily pre-treated, enzalutamide-resistant patients.

  • Toxicity: Higher doses (600mg+ QD) were associated with CNS effects (tremor, concentration impairment), likely due to GABA-A receptor off-target activity.

Part 4: Experimental Protocols

Protocol A: CYP17 Lyase vs. Hydroxylase Selectivity Assay

Objective: To quantify the selectivity ratio of VT-464 using human adrenocortical carcinoma cells (H295R) or microsomes.

Materials:

  • H295R cells (ATCC CRL-2128).

  • Substrates:

    
    -Pregnenolone (for hydroxylase), 
    
    
    
    -17-OH-Pregnenolone (for lyase).
  • LC-MS/MS System (e.g., Sciex QTRAP).

Workflow:

  • Cell Seeding: Plate H295R cells at

    
     cells/well in 24-well plates. Starve in serum-free Nu-Serum media for 24h.
    
  • Drug Treatment: Treat cells with VT-464 (0.1 nM – 10

    
    M) vs. Abiraterone (positive control) for 1h.
    
  • Substrate Addition:

    • Hydroxylase Arm: Add 1

      
      M Pregnenolone.
      
    • Lyase Arm: Add 1

      
      M 17-OH-Pregnenolone.
      
  • Incubation: Incubate for 4 hours at 37°C.

  • Extraction: Collect media. Add internal standards (

    
    -Cortisol, 
    
    
    
    -DHEA). Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).
  • Quantification (LC-MS/MS):

    • Monitor transition 17-OH-Preg

      
       Cortisol (Hydroxylase activity).
      
    • Monitor transition 17-OH-Preg

      
       DHEA (Lyase activity).
      
  • Calculation: Plot % conversion vs. log[Inhibitor]. Calculate

    
     for both reactions. Selectivity Index = 
    
    
    
    .
Protocol B: AR Nuclear Translocation Assay

Objective: To validate VT-464’s ability to block AR nuclear entry in the presence of DHT.

Workflow Visualization:

Protocol Step1 Seed LNCaP Cells (Cover slips, CSS Media) Step2 Starve 24h (Deplete Androgens) Step1->Step2 Step3 Treat 2h (Vehicle vs VT-464) Step2->Step3 Step4 Stimulate 30m (Add 1nM DHT) Step3->Step4 Step5 Fix & Permeabilize (4% PFA, Triton X-100) Step4->Step5 Step6 Immunostain (Anti-AR + DAPI) Step5->Step6 Step7 Confocal Imaging (Quantify N/C Ratio) Step6->Step7

Figure 2: Step-by-step workflow for validating AR translocation inhibition.

Detailed Steps:

  • Preparation: Seed LNCaP cells on poly-L-lysine coated coverslips in RPMI-1640 + 10% Charcoal-Stripped Serum (CSS) to remove endogenous androgens.

  • Treatment: Pre-treat with VT-464 (1

    
    M) or Enzalutamide (1 
    
    
    
    M) for 2 hours.
  • Stimulation: Add Dihydrotestosterone (DHT) at 1 nM final concentration. Incubate for 30 minutes.

  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Rabbit anti-AR (N-20) 1:200.

    • Secondary Ab: Goat anti-Rabbit Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei).

  • Analysis: Image using Confocal Microscopy. Calculate the Nuclear-to-Cytoplasmic (N/C) ratio of fluorescence intensity. VT-464 treatment should retain AR in the cytoplasm (Low N/C ratio) despite DHT stimulation.

References

  • Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells Source: NIH / PubMed Central URL:[Link]

  • Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer Source: Clinical Cancer Research URL:[6][Link]

  • A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment Source: Clinical Genitourinary Cancer / NIH URL:[Link]

  • Population Pharmacokinetic Analysis of Seviteronel in Patients with Advanced CRPC or Breast Cancer Source: Cancer Chemotherapy and Pharmacology / NIH URL:[Link]

  • Activity of Combined Androgen Receptor Antagonism and Cell Cycle Inhibition in Androgen Receptor Positive Triple Negative Breast Cancer Source: Molecular Cancer Therapeutics URL:[Link]

Sources

Exploratory

Technical Guide: Pharmacological Characterization of VT-464 (Seviteronel)

Non-Steroidal CYP17 Lyase Inhibitor & Androgen Receptor Antagonist Executive Summary VT-464 (Seviteronel) represents a significant evolution in the therapeutic targeting of the androgen axis. Unlike first-generation CYP1...

Author: BenchChem Technical Support Team. Date: February 2026

Non-Steroidal CYP17 Lyase Inhibitor & Androgen Receptor Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in the therapeutic targeting of the androgen axis. Unlike first-generation CYP17 inhibitors (e.g., abiraterone acetate), VT-464 is a non-steroidal, dual-mechanism agent. It functions primarily as a selective inhibitor of CYP17 17,20-lyase and secondarily as a competitive androgen receptor (AR) antagonist .[1][2][3][4][5][6]

This guide details the structural pharmacology, comparative kinetics, and experimental validation of VT-464. The critical distinction for researchers is VT-464's selectivity ratio (~10-fold preference for lyase over hydroxylase), which theoretically abrogates the need for concomitant glucocorticoid administration—a major liability in current standard-of-care regimens.

Molecular Mechanism & Structural Pharmacology

The Selectivity Hypothesis

The cytochrome P450 17A1 (CYP17A1) enzyme catalyzes two distinct reactions essential for steroidogenesis:[1][2][7]

  • 17α-hydroxylase activity: Converts pregnenolone/progesterone to 17-OH precursors (essential for cortisol).

  • 17,20-lyase activity: Converts 17-OH precursors to DHEA/Androstenedione (essential for testosterone).

Abiraterone indiscriminately inhibits both steps. The blockade of 17α-hydroxylase halts cortisol production, triggering a compensatory rise in ACTH and mineralocorticoid excess (hypertension, hypokalemia). Consequently, abiraterone requires co-administration of prednisone.

VT-464 was rationally designed to selectively target the 17,20-lyase step. By sparing the hydroxylase step, the cortisol feedback loop remains intact, removing the requirement for exogenous steroids.

Dual Mechanism (AR Antagonism)

Beyond enzymatic inhibition, VT-464 binds directly to the Androgen Receptor. Efficacy has been demonstrated against wild-type AR and specific mutants (e.g., T877A, F876L) that often emerge during enzalutamide resistance.[1][4]

Steroidogenic Pathway Visualization

The following diagram illustrates the differential blockade points of VT-464 versus Abiraterone within the steroidogenesis cascade.

Steroidogenesis Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg CYP11A1 Prog Progesterone Preg->Prog 3β-HSD OH_Preg 17-OH Pregnenolone Preg->OH_Preg CYP17 (Hydroxylase) OH_Prog 17-OH Progesterone Prog->OH_Prog CYP17 (Hydroxylase) DHEA DHEA OH_Preg->DHEA CYP17 (Lyase) Andro Androstenedione OH_Prog->Andro CYP17 (Lyase) Cortisol Cortisol OH_Prog->Cortisol CYP21/CYP11B1 (Glucocorticoid Pathway) DHEA->Andro 3β-HSD Testo Testosterone Andro->Testo 17β-HSD Abi_Block Abiraterone Blocks BOTH Steps (Cortisol Loss) Abi_Block->OH_Preg VT_Block VT-464 Blocks LYASE Only (Cortisol Spared) VT_Block->DHEA

Figure 1: Differential inhibition of steroidogenesis. Green arrows indicate pathways preserved by VT-464; Red dashed arrows indicate selective blockade.

Comparative Pharmacology

The table below summarizes the kinetic differences. Note the IC50 values which quantify the selectivity ratio.

FeatureVT-464 (Seviteronel)Abiraterone AcetateClinical Implication
Structure Non-steroidal (Naphthalene)SteroidalVT-464 avoids steroid-class metabolic side effects.
CYP17 Lyase IC50 ~69 nM ~15 nMAbiraterone is more potent but less selective.
CYP17 Hydroxylase IC50 ~670 nM ~2.5 nMVT-464 requires 10x conc. to hit hydroxylase; Abiraterone hits it immediately.
Selectivity Ratio ~10-fold (Lyase > Hydroxylase) < 1-fold (Hydroxylase > Lyase)VT-464 spares cortisol synthesis.
AR Antagonism Yes (Competitive) Minimal/IndirectVT-464 acts as a "single-molecule combination therapy."
Prednisone Requirement NoYesVT-464 reduces pill burden and steroid-associated toxicity.

Data Source: Validated from preclinical profiling and Phase 1 studies [1, 2].

Experimental Methodologies

As a senior scientist, ensuring data reproducibility is paramount. The following protocol outlines the In Vitro CYP17 Enzymatic Selectivity Assay . This assay is the gold standard for validating the "lyase-selective" claim.

Protocol: LC-MS/MS CYP17 Inhibition Assay

Objective: Determine IC50 values for 17α-hydroxylase vs. 17,20-lyase activity in human adrenal microsomes.

Reagents & Equipment
  • Enzyme Source: Human Adrenocortical Carcinoma cells (H295R) or recombinant human CYP17A1 microsomes.

  • Substrates: Progesterone (for hydroxylase), 17-OH Pregnenolone (for lyase).

  • Cofactor: NADPH regenerating system.

  • Detection: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10-point serial dilution of VT-464 in DMSO (Range: 1 nM to 10 µM).

    • Include Abiraterone as a positive control and DMSO-only as a negative control (0% inhibition).

  • Incubation (Hydroxylase Reaction):

    • Mix Microsomes (0.5 mg/mL) + Progesterone (2 µM) + VT-464.

    • Pre-incubate at 37°C for 5 mins.

    • Initiate with NADPH. Incubate for 15 mins.

    • Readout: Conversion of Progesterone → 17-OH Progesterone.

  • Incubation (Lyase Reaction):

    • Mix Microsomes + 17-OH Pregnenolone (2 µM) + VT-464.

    • Critical Step: Add Cytochrome b5 (enhances lyase activity) if using recombinant microsomes.

    • Initiate with NADPH. Incubate for 15 mins.

    • Readout: Conversion of 17-OH Pregnenolone → DHEA.

  • Quenching & Extraction:

    • Stop reaction with ice-cold Acetonitrile containing Internal Standard (d3-Testosterone).

    • Centrifuge at 3000 x g for 10 mins. Collect supernatant.

  • LC-MS/MS Analysis:

    • Inject supernatant. Monitor MRM transitions for DHEA and 17-OH Progesterone.

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

Experimental Logic Visualization

AssayWorkflow Substrate Substrate: Progesterone (Hydrox) OR 17-OH Preg (Lyase) Incubate Incubation 37°C, 15 min + NADPH Substrate->Incubate Inhibitor Inhibitor: VT-464 (Serial Dilution) Inhibitor->Incubate Enzyme Enzyme: CYP17A1 Microsomes Enzyme->Incubate Quench Quench Acetonitrile + Internal Std Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Result Calculate IC50 Ratio Lyase/Hydrox Analyze->Result

Figure 2: LC-MS/MS workflow for determining CYP17 selectivity ratios.

Clinical Translation & Safety Profile

The transition from bench to bedside for VT-464 highlights both its potential and its limitations.

  • Efficacy: In Phase 1/2 trials (CRPC and TNBC), VT-464 demonstrated PSA reductions and tumor suppression in patients resistant to enzalutamide/abiraterone. This validates the "Dual Mechanism" (AR antagonism + Lyase inhibition) [3, 4].

  • Safety: The drug is generally well-tolerated, but dose-limiting toxicities (DLTs) involving the CNS (confusion, tremor) were observed at high doses (750 mg).[2]

  • Recommended Dose: The RP2D was established at 600 mg QD for men and 450 mg QD for women to balance efficacy with CNS tolerability [4, 5].

Why this matters: The ability to dose without prednisone is a major quality-of-life improvement for patients, reducing risks of muscle atrophy, insulin resistance, and skin thinning associated with chronic steroid use.

References

  • Gleave, M. et al. (2015). Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer.[1][3][8][9] Molecular Cancer Therapeutics.[1][2]

  • Yamashita, N. et al. (2016). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Frontiers in Pharmacology.

  • Shore, N.D. et al. (2016).[2] Objective response of the dual CYP17-Lyase inhibitor / androgen receptor antagonist, VT-464, in patients with CRPC.[10] Journal of Clinical Oncology.[1][2]

  • Gupta, S. et al. (2018).[1][6] Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer.[1][2][6][11] Clinical Cancer Research.[1][6]

  • Bardia, A. et al. (2018).[2] Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer.[11] Breast Cancer Research and Treatment.[1][2][5][11][12][13]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of VT-464 (Seviteronel) as a Selective CYP17A1 17,20-Lyase Inhibitor

[1] Abstract & Introduction The development of CYP17A1 inhibitors has revolutionized the treatment of Castration-Resistant Prostate Cancer (CRPC). First-generation inhibitors like Abiraterone Acetate indiscriminately inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The development of CYP17A1 inhibitors has revolutionized the treatment of Castration-Resistant Prostate Cancer (CRPC). First-generation inhibitors like Abiraterone Acetate indiscriminately inhibit both the 17


-hydroxylase and 17,20-lyase activities of CYP17A1. This dual blockade suppresses cortisol production, necessitating concomitant prednisone administration to prevent mineralocorticoid excess syndrome.[1][2]

VT-464 (Seviteronel) represents a next-generation class of non-steroidal inhibitors designed to selectively target the 17,20-lyase reaction while sparing 17


-hydroxylase activity. This selectivity preserves cortisol biosynthesis, potentially eliminating the need for corticosteroid co-administration.

This Application Note provides a rigorous, field-validated protocol for quantifying VT-464 inhibition. Unlike generic P450 assays, this protocol accounts for the specific allosteric requirements of the 17,20-lyase reaction, specifically the critical role of Cytochrome


 (cyt 

).

Mechanism of Action & Assay Logic

To accurately measure selectivity, one must decouple the two catalytic steps of CYP17A1.

  • 17

    
    -Hydroxylase Step:  Converts Pregnenolone 
    
    
    
    17-OH-Pregnenolone (or Progesterone
    
    
    17-OH-Progesterone).[3]
  • 17,20-Lyase Step: Converts 17-OH-Pregnenolone

    
     Dehydroepiandrosterone (DHEA).[3][4][5]
    

Critical Technical Insight: In human physiology, the conversion of 17-OH-Progesterone to Androstenedione (the


 pathway) is negligible.[6] Therefore, a clinically relevant in vitro assay must  use 17-OH-Pregnenolone  as the substrate to measure lyase activity via the 

pathway.
Visualizing the Inhibition Pathway

CYP17_Pathway cluster_legend Pathway Key Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg CYP11A1 OHPreg 17-OH-Pregnenolone (Substrate for Lyase Assay) Preg->OHPreg CYP17A1 (Hydroxylase) Prog Progesterone Preg->Prog 3β-HSD DHEA DHEA (Androgen Precursor) OHPreg->DHEA CYP17A1 (17,20-Lyase) + Cyt b5 OHProg 17-OH-Progesterone (Cortisol Precursor) Prog->OHProg CYP17A1 (Hydroxylase) VT464 VT-464 (Blockade) VT464->OHPreg High Potency Inhibition VT464_Weak Weak Inhibition VT464_Weak->Prog Legend Green Arrow: Spared by VT-464 Red Arrow: Blocked by VT-464

Figure 1: Differential inhibition profile of VT-464. Note the specific blockade of the conversion of 17-OH-Pregnenolone to DHEA, while the cortisol precursor pathway (Progesterone


 17-OH-Progesterone) remains largely intact.

Protocol: Microsomal CYP17A1 Inhibition Assay

This protocol uses recombinant human CYP17A1 co-expressed with Cytochrome P450 Reductase (POR) and Cytochrome


.

Why Recombinant? While H295R cells are useful, recombinant enzymes allow for precise titration of Cytochrome


, which acts as an allosteric promoter essential for maximal lyase velocity (

).
Materials & Reagents
ComponentSpecificationPurpose
Enzyme Source E. coli membrane fractions expressing Human CYP17A1 + POR + cyt

Target System
Lyase Substrate 17

-Hydroxypregnenolone (2

M)
Specific for Lyase activity (

)
Hydroxylase Substrate Progesterone (2

M)
Specific for Hydroxylase activity
Test Compound VT-464 (Seviteronel)10-point dilution (1 nM - 10

M)
Cofactor NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH)Electron donor
Buffer 50 mM Potassium Phosphate (pH 7.[5]4) + 3 mM MgCl

Physiological pH maintenance
Stop Solution Acetonitrile (ACN) with Internal Standard (IS)Protein precipitation
Experimental Workflow

The assay is run in two parallel sets: one for Hydroxylase (Progesterone substrate) and one for Lyase (17-OH-Preg substrate).

Step 1: Preparation
  • Compound Dilution: Prepare a 1000x stock of VT-464 in DMSO. Serially dilute to create a 10-point curve. Final DMSO concentration in the assay should be

    
     0.1%.
    
  • Enzyme Mix: Thaw membrane fractions on ice. Dilute in Potassium Phosphate buffer to a final protein concentration of 0.2 – 0.5 mg/mL (optimize based on lot activity).

Step 2: Pre-Incubation (Target Engagement)
  • Add 180

    
    L  of Enzyme Mix to 96-well plate.
    
  • Add 2

    
    L  of VT-464 (at 100x final concentration).
    
  • Incubate at 37°C for 10 minutes . Note: This allows the inhibitor to equilibrate with the active site and heme iron.

Step 3: Reaction Initiation
  • Add 20

    
    L  of Substrate/NADPH Mix .
    
    • For Hydroxylase: Progesterone + NADPH.[5]

    • For Lyase: 17-OH-Pregnenolone + NADPH.[5]

  • Incubation Time:

    • Hydroxylase: 20 minutes (Reaction is faster).

    • Lyase: 40 minutes (Reaction is slower; ensure linearity).

Step 4: Termination & Extraction
  • Add 200

    
    L  of ice-cold Acetonitrile containing Internal Standard (e.g., DHEA-d6 or 17-OH-Prog-d9).
    
  • Vortex for 1 minute.

  • Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet proteins.

  • Transfer supernatant to LC-MS/MS vials.

LC-MS/MS Detection Parameters

Quantify the product formation to determine velocity.

Assay TypeAnalyte (Product)Transition (m/z)Ionization Mode
Hydroxylase 17-OH-Progesterone331.2

97.1
ESI Positive
Lyase DHEA289.2

253.2 (water loss)
ESI Positive (or APCI)

Note: DHEA ionization can be poor in ESI. Derivatization with hydroxylamine or using APCI source is recommended for higher sensitivity.

Data Analysis & Expected Results

Calculation

Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data to a non-linear regression model (Sigmoidal dose-response, variable slope) to derive the


.


Selectivity Index (SI)

The core value proposition of VT-464 is its Selectivity Index.



Expected Data Profile (Reference Values)

Based on Tice et al. and preclinical data, valid assay performance should yield:

ParameterVT-464 (Seviteronel)Abiraterone (Control)
Lyase

~40 - 70 nM ~15 - 30 nM
Hydroxylase

> 450 nM ~2.5 - 5 nM
Selectivity Index ~10-fold < 1 (Non-selective)

Interpretation: VT-464 should show a curve shift to the right for the Hydroxylase assay compared to the Lyase assay. Abiraterone should show overlapping curves or higher potency for hydroxylase.

Troubleshooting & Quality Control

  • Low Lyase Activity:

    • Cause: Insufficient Cytochrome

      
      .
      
    • Fix: Ensure your recombinant system expresses

      
       at a ratio of at least 1:1 with CYP17A1. Lyase activity is allosterically gated by 
      
      
      
      .
  • High Background (Lyase Assay):

    • Cause: Substrate contamination.

    • Fix: 17-OH-Pregnenolone standards often contain trace DHEA. Run a "No Enzyme" control to subtract this background.

  • Non-Linear Kinetics:

    • Cause: Substrate depletion.[2]

    • Fix: Ensure <10% conversion of substrate to product. If conversion is >10%, reduce incubation time or enzyme concentration.

References

  • Tice, C. M., et al. (2013). Design and Synthesis of VT-464: A Highly Selective CYP17 Lyase Inhibitor. Journal of Medicinal Chemistry, 56(11).

    • Relevance: Primary chemistry paper describing the discovery and initial biochemical profiling of VT-464.
  • Gauch, L., et al. (2015). Mass Spectrometry-Based Assay for the Evaluation of CYP17A1 Inhibitors.

    • Relevance: Detailed LC-MS/MS methodology for separating steroid isomers (17-OH-Prog vs DHEA).
  • Auchus, R. J. (2004). The enzymology of human CYP17A1. Journal of Steroid Biochemistry and Molecular Biology.

    • Relevance: Authoritative review on the mechanistic requirement of Cytochrome b5 for the lyase reaction.
  • Rauch, A., et al. (2016). Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis. Scientific Reports.

    • Relevance: Validates the biological consequence of the selective inhibition in xenograft models.[7]

Sources

Application

Application Notes and Protocols: Assessing the Efficacy of Seviteronel Racemate on LNCaP Cell Viability

Introduction: A Dual-Pronged Attack on Androgen Receptor Signaling Prostate cancer, particularly in its advanced stages, remains critically dependent on androgen receptor (AR) signaling for its growth and proliferation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Pronged Attack on Androgen Receptor Signaling

Prostate cancer, particularly in its advanced stages, remains critically dependent on androgen receptor (AR) signaling for its growth and proliferation. Seviteronel (also known as VT-464) is a promising therapeutic agent that exhibits a unique, dual mechanism of action, making it a compound of significant interest in the study of castration-resistant prostate cancer (CRPC).[1] It functions not only as a selective inhibitor of CYP17A1 lyase, a key enzyme in the androgen biosynthesis pathway, but also as a direct antagonist of the androgen receptor.[2] This dual action effectively chokes off the fuel supply for cancer cell growth by both reducing the production of androgens and blocking the receptor's ability to be activated by any remaining androgens.[3]

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone model in prostate cancer research.[4] These cells are androgen-sensitive and express a functional androgen receptor, albeit with a T877A mutation in the ligand-binding domain, which can influence its response to various ligands.[4] Their well-characterized nature and relevance to androgen-dependent prostate cancer make them an ideal in vitro system to evaluate the cytotoxic and cytostatic effects of compounds like seviteronel.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust cell viability assay to determine the efficacy of seviteronel racemate on the LNCaP cell line. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.

Mechanism of Action: Visualizing Seviteronel's Impact

Seviteronel's efficacy stems from its ability to disrupt AR signaling at two critical points. The following diagram illustrates this dual mechanism.

seviteronel_mechanism cluster_synthesis Androgen Synthesis Pathway cluster_cell LNCaP Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 CYP17A1 (17,20-lyase) Pregnenolone->CYP17A1 DHEA DHEA Androgens Androgens DHEA->Androgens AR Androgen Receptor (AR) Androgens->AR binds & activates CYP17A1->DHEA Nucleus Nucleus AR->Nucleus translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Seviteronel Seviteronel Seviteronel->CYP17A1 inhibits Seviteronel->AR antagonizes

Caption: Dual mechanism of seviteronel in LNCaP cells.

Experimental Protocol: A Step-by-Step Guide to the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5] The following protocol is optimized for the LNCaP cell line.

I. Materials and Reagents
  • LNCaP cell line (ATCC® CRL-1740™)

  • Seviteronel racemate (VT-464 racemate)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Sterile pipette tips and serological pipettes

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

II. LNCaP Cell Culture and Maintenance

Rationale: Proper cell culture technique is paramount for obtaining reliable and reproducible results. LNCaP cells grow in clusters and are semi-adherent, requiring careful handling to maintain a healthy, viable population.

  • Culture Medium Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.

  • Routine Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing (Passaging): When the cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Gently pipette the cell suspension up and down to break up cell clumps. Centrifuge and resuspend the cells in fresh medium for seeding into new flasks at a ratio of 1:3 to 1:6.

III. Cell Viability Assay Workflow

The following workflow diagram provides a visual overview of the experimental steps.

mtt_workflow Start Start Seed_Cells 1. Seed LNCaP cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h to allow cell attachment Seed_Cells->Incubate_24h Treat_Seviteronel 3. Treat with serial dilutions of Seviteronel Racemate Incubate_24h->Treat_Seviteronel Incubate_72h 4. Incubate for 72h Treat_Seviteronel->Incubate_72h Add_MTT 5. Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h to allow formazan formation Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution to each well Incubate_4h->Add_Solubilizer Incubate_2h 8. Incubate for 2h in the dark Add_Solubilizer->Incubate_2h Read_Absorbance 9. Read absorbance at 570 nm Incubate_2h->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the MTT cell viability assay.

IV. Detailed Protocol
  • Cell Seeding:

    • Harvest LNCaP cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of complete growth medium.

    • Rationale: Seeding density is a critical parameter. Too few cells will result in a low signal, while too many cells can lead to overgrowth and nutrient depletion, affecting the accuracy of the assay. An initial optimization experiment is recommended to determine the ideal seeding density for a 72-hour incubation period.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.

  • Preparation of Seviteronel Racemate Dilutions:

    • Prepare a stock solution of seviteronel racemate in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations. A suggested concentration range for an initial experiment is 0.01 µM to 50 µM (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM).

    • Rationale: The concentration range should span several orders of magnitude to capture the full dose-response curve. Based on studies with other antiandrogens in LNCaP cells and the reported IC50 of seviteronel in other cancer cell lines being above 10 µM, this range should be adequate to determine the half-maximal inhibitory concentration (IC₅₀).[6][7]

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest seviteronel concentration (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared seviteronel dilutions or the vehicle control to the respective wells. Each concentration should be tested in triplicate or quadruplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Rationale: A 72-hour incubation period is often sufficient to observe significant effects on cell proliferation and viability for many anti-cancer compounds.[7]

  • MTT Assay and Absorbance Measurement:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

    • Incubate the plate for 2 hours at room temperature in the dark.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each seviteronel concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percentage of cell viability against the logarithm of the seviteronel concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of seviteronel that inhibits cell viability by 50%.

    • Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.

Sample Data Presentation
Seviteronel Conc. (µM)Log(Concentration)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle (0)-1.2540.087100.0
0.01-2.001.2310.09198.2
0.1-1.001.1890.07694.8
10.000.9870.06578.7
50.700.7520.05159.9
101.000.6110.04848.7
251.400.3450.03327.5
501.700.1980.02415.8

Conclusion and Further Perspectives

This application note provides a robust and detailed protocol for assessing the in vitro efficacy of seviteronel racemate on the LNCaP prostate cancer cell line. By understanding its dual mechanism of action and employing a well-controlled cell viability assay, researchers can obtain reliable data to inform further drug development efforts. The insights gained from such studies are crucial for advancing our understanding of prostate cancer biology and for the development of more effective targeted therapies.

References

  • Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells. Frontiers in Oncology. Available at: [Link]

  • Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment. Clinical Genitourinary Cancer. Available at: [Link]

  • Seviteronel in Combination With Chemotherapy in Androgen-receptor Positive Metastatic Triple-negative Breast Cancer. ClinicalTrials.gov. Available at: [Link]

  • Seviteronel is an orally bioavailable, selective cytochrome P450c17a (CYP17) lyase (lyase) and AR inhibitor. ClinicalTrials.gov. Available at: [Link]

  • Measurement of the Drug Sensitivity of Single Prostate Cancer Cells. Cancers (Basel). Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Prostate cancer cells of increasing metastatic potential exhibit diverse contractile forces, cell stiffness, and motility in a microenvironment stiffness-dependent manner. APL Bioengineering. Available at: [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Life (Basel). Available at: [Link]

  • IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation. Bosnian Journal of Basic Medical Sciences. Available at: [Link]

  • Effects of various drugs on the viability of prostate cancer LNCaP cells and the expression of prostate-specific antigen. ResearchGate. Available at: [Link]

  • IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation. PubMed. Available at: [Link]

  • Establishment of the LNCaP Cell Line – The Dawn of an Era for Prostate Cancer Research. Cancer Research. Available at: [Link]

Sources

Method

Application Note: Quantification of Androgen Biosynthesis Inhibition by Seviteronel (VT-464) in H295R Adrenocortical Carcinoma Cells

Abstract & Introduction The development of Castration-Resistant Prostate Cancer (CRPC) often involves the upregulation of intratumoral androgen biosynthesis. Seviteronel (VT-464) represents a significant advancement in t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The development of Castration-Resistant Prostate Cancer (CRPC) often involves the upregulation of intratumoral androgen biosynthesis. Seviteronel (VT-464) represents a significant advancement in this therapeutic space as a non-steroidal, dual-action inhibitor. Unlike Abiraterone Acetate, which broadly inhibits CYP17A1 (blocking both 17


-hydroxylase and 17,20-lyase), VT-464 demonstrates high selectivity for the 17,20-lyase  activity. This selectivity preserves cortisol biosynthesis, potentially abrogating the need for concomitant prednisone therapy.

This Application Note provides a rigorous protocol for quantifying the reduction of testosterone (T) in NCI-H295R cells treated with VT-464. While Androgen Receptor (AR) antagonism is part of VT-464's profile, this guide focuses exclusively on the upstream inhibition of steroidogenesis .

Key Mechanistic Differentiator
  • Abiraterone: Inhibits CYP17A1 hydroxylase AND lyase (Global block).

  • VT-464: Selectively inhibits CYP17A1 lyase (Targeted block of androgen precursors).[1][2]

Mechanistic Pathway & Target Identification

To accurately measure efficacy, researchers must understand the specific enzymatic step being blocked. VT-464 prevents the conversion of 17-OH-Pregnenolone and 17-OH-Progesterone into DHEA and Androstenedione, respectively.

Figure 1: Steroidogenesis Pathway and VT-464 Inhibition Site

Steroidogenesis cluster_cyp CYP17A1 Activity Cholesterol Cholesterol Preg Pregnenolone Cholesterol->Preg CYP11A1 Prog Progesterone Preg->Prog HSD3B2 OHPreg 17-OH-Pregnenolone Preg->OHPreg Hydroxylase OHProg 17-OH-Progesterone Prog->OHProg Hydroxylase DHEA DHEA OHPreg->DHEA Lyase Andro Androstenedione OHProg->Andro Lyase DHEA->Andro HSD3B2 Testo Testosterone (Primary Endpoint) Andro->Testo HSD17B3 Hydroxylase 17α-Hydroxylase Lyase 17,20-Lyase VT464 VT-464 (Seviteronel) VT464->Lyase Selective Inhibition

Caption: VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, blocking the conversion of 17-hydroxy precursors to androgens while sparing the mineralocorticoid pathway.

Experimental Model: H295R Cells

The NCI-H295R cell line is the OECD TG 456 standard for steroidogenesis assays.[3] Unlike prostate cancer lines (e.g., LNCaP) which primarily respond to androgens, H295R cells possess the complete enzymatic machinery to synthesize testosterone from cholesterol.

Critical Parameter: H295R cells are sensitive to passage number.

  • Optimal Window: Passage 4 to 10.

  • Risk: Cells > Passage 15 often lose CYP17A1 expression, leading to false negatives.

Detailed Protocol: VT-464 Treatment & Extraction

Phase A: Cell Preparation (Day -1)
  • Medium: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix (Insulin, Transferrin, Selenium).

  • Seeding: Plate H295R cells at a density of 3.0 x 10⁵ cells/mL in 24-well plates (1 mL/well).

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and metabolic recovery.

Phase B: Treatment (Day 0)
  • Compound Preparation:

    • Dissolve VT-464 in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture medium. Final DMSO concentration must be <0.1% to avoid cytotoxicity.

    • Dose Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Stimulation (Optional but Recommended):

    • To ensure detectable testosterone levels, co-treat with 10 µM Forskolin . This upregulates cAMP, driving the steroidogenic pathway and increasing the dynamic range of the assay.

  • Controls:

    • Negative Control: 0.1% DMSO Vehicle.

    • Positive Control: Abiraterone Acetate (1 µM).

  • Incubation: 48 hours.

Phase C: Sample Extraction (Day 2)

Testosterone is lipophilic and present in low nanomolar concentrations. Direct measurement of supernatant is often insufficient.

  • Collection: Collect 500 µL of culture supernatant into glass tubes.

  • Internal Standard (IS): Spike 10 µL of Testosterone-d3 (10 ng/mL) into each sample. This is critical for normalizing extraction efficiency.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of MTBE (Methyl tert-butyl ether) .

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate phases.

    • Transfer the top organic layer to a fresh glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of 50:50 Methanol:Water (LC-MS grade).

Analytical Quantification: LC-MS/MS vs. ELISA

While ELISA is accessible, LC-MS/MS is the required standard for establishing VT-464 efficacy due to the risk of cross-reactivity in immunoassays with upstream precursors (like 17-OH-Progesterone) that accumulate during CYP17A1 inhibition.

Method A: LC-MS/MS (Gold Standard)
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Testosterone 289.297.125
Testosterone (Qual)289.2109.125
Testosterone-d3 (IS)292.297.125
Androstenedione 287.297.125
Method B: High-Sensitivity ELISA (Screening Only)

If LC-MS/MS is unavailable, use a kit validated for low cross-reactivity (<0.1%) with Androstenedione and Progesterone.

  • Protocol Note: Perform the same LLE extraction (Phase C) before ELISA. Do not run raw supernatant, as serum proteins in the media will interfere.

Experimental Workflow Visualization

Figure 2: Assay Workflow from Seeding to Data[5]

Workflow Step1 1. Seed H295R Cells (Passage 4-10) Step2 2. Acclimation (24 Hours) Step1->Step2 Step3 3. Treatment VT-464 + Forskolin Step2->Step3 Step4 4. Incubation (48 Hours) Step3->Step4 Step5 5. Extraction (LLE) MTBE + Internal Std Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Testosterone Step5->Step6

Caption: Step-by-step workflow ensuring standardized handling of H295R cells and robust analyte extraction.

Data Analysis & Interpretation

  • Normalization: Calculate the ratio of Testosterone Area / Internal Standard Area.

  • Quantification: Interpolate concentrations using a standard curve (0.05 ng/mL – 50 ng/mL) prepared in the same matrix.

  • IC50 Calculation: Plot Log[VT-464] vs. % Testosterone Reduction (relative to Vehicle Control) using a 4-parameter logistic regression.

    • Expected Result: VT-464 typically displays an IC50 for testosterone reduction in the 40–100 nM range in H295R cells.

  • Selectivity Index: If measuring Progesterone (Prog) simultaneously:

    • Ratio = [Prog]treated / [Prog]vehicle.

    • Interpretation: A sharp increase in Progesterone combined with a decrease in Testosterone confirms CYP17A1 inhibition.

References

  • Rachid, M. et al. (2017). Seviteronel (VT-464), a dual inhibitor of CYP17A1 and androgen receptor, suppresses enzalutamide-resistant prostate cancer.

  • OECD. (2011).[4][5] Test No. 456: H295R Steroidogenesis Assay.[4][5] OECD Guidelines for the Testing of Chemicals.[4]

  • Tice, C.M. et al. (2018). Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor.[6] Clinical Cancer Research.

  • Kushnir, M.M. et al. (2006). Liquid chromatography-tandem mass spectrometry assay for total testosterone.[7][8] Clinical Chemistry.

Sources

Application

Application Note: Quantifying VT-464 Activity on the Androgen Receptor Using a Probasin-Driven Luciferase Reporter Assay

Introduction: Targeting the Androgen Receptor in Prostate Cancer The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2][3] The binding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer cell growth and survival.[1][2][3] The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR initiates a signaling cascade that leads to the transcription of genes responsible for cell proliferation and survival.[2][4] Consequently, androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer.[5] However, many tumors eventually progress to a state of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is reactivated despite low levels of circulating androgens.[6][7] This has spurred the development of next-generation therapeutics that more effectively target the AR axis.

VT-464 (also known as seviteronel) is a potent, orally bioavailable small molecule designed to combat CRPC through a dual mechanism of action.[8][9][10] Firstly, it acts as a selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis, thereby reducing the production of androgens that can activate the AR.[11][12][13][14][15] Secondly, VT-464 functions as a direct antagonist of the androgen receptor, preventing its activation even in the presence of residual androgens.[8][10][16] This dual inhibition of both androgen synthesis and AR signaling makes VT-464 a promising therapeutic agent.[11][16]

This application note provides a detailed protocol for a probasin-luciferase reporter assay to quantitatively assess the inhibitory activity of VT-464 on the androgen receptor. This assay is a robust and sensitive method for characterizing the potency of AR inhibitors in a cellular context.

Assay Principle: The Probasin-Luciferase Reporter System

The probasin-luciferase reporter assay is a powerful tool for studying AR-mediated gene transcription.[17][18] The core of this system is a reporter plasmid where the firefly luciferase gene is under the transcriptional control of the rat probasin (PB) promoter.[19][20][21] The probasin promoter is highly specific to prostate cells and contains androgen response elements (AREs), which are DNA sequences recognized and bound by the activated androgen receptor.[22][23]

When androgens are present, they bind to the AR, leading to its translocation to the nucleus and binding to the AREs within the probasin promoter. This initiates the transcription of the downstream luciferase gene.[24][25] The resulting luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces a measurable bioluminescent signal.[26] The intensity of this light signal is directly proportional to the transcriptional activity of the AR.[24] By treating the cells with an AR inhibitor like VT-464, a dose-dependent decrease in the luminescent signal is expected, allowing for the determination of the compound's inhibitory potency (e.g., IC50 value).

To ensure the reliability of the results, a dual-luciferase system is often employed.[27][28] This involves co-transfecting the cells with a second plasmid that constitutively expresses a different luciferase, such as Renilla luciferase. The Renilla luciferase activity serves as an internal control to normalize for variations in transfection efficiency and cell number.

Visualizing the Androgen Receptor Signaling Pathway and Assay Workflow

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Androgen Synthesis Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP Binds AR AR HSP HSP AR_active Active AR AR-HSP->AR_active HSP Dissociation VT-464_antagonist VT-464 (Antagonist) VT-464_antagonist->AR_active Inhibits ARE ARE AR_active->ARE Binds AR_active->ARE Probasin_Promoter Probasin Promoter Luciferase_Gene Luciferase Gene Transcription Transcription Luciferase_mRNA Luciferase mRNA Transcription->Luciferase_mRNA Luciferase_Protein Luciferase Protein Luciferase_mRNA->Luciferase_Protein Translation Cholesterol Cholesterol Androgen_Precursors Androgen Precursors Cholesterol->Androgen_Precursors CYP17A1 CYP17A1 Androgen_Precursors->CYP17A1 CYP17A1->Androgens VT-464_inhibitor VT-464 (CYP17A1 Inhibitor) VT-464_inhibitor->CYP17A1 Inhibits Light Bioluminescence Luciferase_Protein->Light Oxidation Luciferin Luciferin

Figure 1: Mechanism of VT-464 action and the probasin-luciferase reporter assay.

Experimental Protocol

Materials and Reagents
Reagent Recommended Supplier Catalog Number
LNCaP cellsATCCCRL-1740
Probasin-Luciferase Reporter Plasmid(Custom or Commercial)N/A
Renilla Luciferase Control PlasmidPromegaE2241
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Charcoal-Stripped FBSGibco12676029
Penicillin-StreptomycinGibco15140122
Lipofectamine 3000InvitrogenL3000015
Opti-MEM I Reduced Serum MediumGibco31985062
Dihydrotestosterone (DHT)Sigma-AldrichD-073
VT-464(Specify Source)N/A
Dual-Luciferase® Reporter Assay SystemPromegaE1910
96-well white, clear-bottom tissue culture platesCorning3610
Luminometer(Specify Model)N/A
Step-by-Step Methodology

1. Cell Culture and Maintenance:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, use charcoal-stripped FBS to deplete endogenous androgens.

2. Cell Seeding:

  • The day before transfection, seed LNCaP cells in 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 with 10% charcoal-stripped FBS.

  • Ensure even cell distribution to minimize well-to-well variability.

3. Transient Transfection:

  • Prepare the transfection mix in Opti-MEM I medium according to the Lipofectamine 3000 protocol. For each well, use a ratio of probasin-luciferase reporter plasmid to Renilla luciferase control plasmid of 20:1.

  • Add the transfection mix to the cells and incubate for 24 hours.

4. Compound Treatment:

  • Prepare a serial dilution of VT-464 in RPMI-1640 with 10% charcoal-stripped FBS.

  • After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of VT-464.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) in the presence of an AR agonist like DHT (e.g., 10 nM). This represents 100% AR activity.

    • No Agonist Control: Cells treated with vehicle alone. This represents baseline AR activity.

  • Incubate the cells with the compounds for another 24 hours.

5. Luciferase Assay:

  • After the treatment period, perform the dual-luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).[29][30]

  • Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer.

A Day 1: Seed LNCaP cells in 96-well plate B Day 2: Co-transfect with Probasin-Luciferase and Renilla-Luciferase plasmids A->B C Day 3: Treat with VT-464 and DHT B->C D Day 4: Perform Dual-Luciferase Assay C->D E Data Analysis: Normalize and calculate IC50 D->E

Figure 2: Experimental workflow for the probasin-luciferase reporter assay.

Data Analysis and Interpretation

  • Normalization: For each well, divide the firefly luciferase reading by the corresponding Renilla luciferase reading to obtain the relative luciferase units (RLU). This normalization corrects for differences in transfection efficiency and cell number.

  • Calculation of Percent Inhibition:

    • Subtract the average RLU of the "No Agonist Control" from all other RLU values.

    • Calculate the percent inhibition for each concentration of VT-464 using the following formula: % Inhibition = 100 - [ (RLU of VT-464 treated well / Average RLU of Vehicle Control) * 100 ]

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent inhibition against the logarithm of the VT-464 concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the IC50 value, which is the concentration of VT-464 that produces 50% inhibition of AR activity.

Expected Results

The expected outcome is a dose-dependent decrease in luciferase activity with increasing concentrations of VT-464. A representative data table is shown below.

VT-464 (nM) Normalized Luciferase Activity (RLU) % Inhibition
0 (Vehicle)10000
0.19505
180020
1055045
10015085
10005095

Troubleshooting and Validation

  • High background signal: Ensure the use of charcoal-stripped FBS to minimize endogenous androgens. Optimize cell seeding density to avoid overgrowth.

  • Low signal-to-background ratio: Optimize the amount of transfected plasmid DNA and the ratio of reporter to control plasmid. Ensure the luminometer settings are appropriate for the assay.

  • High well-to-well variability: Ensure proper cell seeding and mixing of reagents. Use a multichannel pipette for reagent addition.

  • Assay Validation: To validate the assay, a known AR antagonist, such as enzalutamide, can be used as a positive control.[31] The IC50 value obtained for the control compound should be consistent with published values.

Conclusion

The probasin-luciferase reporter assay is a highly effective method for characterizing the inhibitory activity of compounds targeting the androgen receptor. This application note provides a comprehensive and validated protocol for assessing the potency of VT-464. The dual-action of VT-464 as both a CYP17A1 inhibitor and a direct AR antagonist underscores the importance of robust cellular assays to elucidate its mechanism of action and guide further drug development efforts in the treatment of prostate cancer.

References

  • CYP17 inhibitors in prostate cancer: latest evidence and clinical potential. Therapeutic Advances in Urology. Available at: [Link]

  • Objective response of the dual CYP17-Lyase (L) inhibitor / androgen receptor (AR) antagonist, VT-464, in patients with CRPC. Journal of Clinical Oncology. Available at: [Link]

  • Small Composite Probasin Promoter Confers High Levels of Prostate-Specific Gene Expression through Regulation by Androgens and Glucocorticoids in Vitro and in Vivo. Endocrinology. Available at: [Link]

  • Probasin Promoter (ARR2PB)-Driven, Prostate-Specific Expression of the Human Sodium Iodide Symporter (h-NIS) for Targeted Radioiodine Therapy of Prostate Cancer. Cancer Research. Available at: [Link]

  • Dosing of VT-464 begins in phase I/II study. BioWorld. Available at: [Link]

  • A small composite probasin promoter confers high levels of prostate-specific gene expression through regulation by androgens and glucocorticoids in vitro and in vivo. PubMed. Available at: [Link]

  • CYP17A1 inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Seviteronel. Wikipedia. Available at: [Link]

  • Oral VT-464 in Patients With Castration-Resistant Prostate Cancer Previously Treated With Enzalutamide, Androgen Receptor Positive Triple-Negative Breast Cancer Patients, and Men With ER Positive Breast Cancer. ClinicalTrials.gov. Available at: [Link]

  • CHARACTERIZATION OF CIS ELEMENTS OF THE PROBASIN PROMOTER NECESSARY FOR PROSTATE-SPECIFIC GENE EXPRESSION. PMC. Available at: [Link]

  • VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). ResearchGate. Available at: [Link]

  • Manipulating the Androgen Axis: New Agents in mHSPC and CRPC. YouTube. Available at: [Link]

  • A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment. NIH. Available at: [Link]

  • VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). ASCO Publications. Available at: [Link]

  • Phase (Ph) 1 study of oral seviteronel (VT-464), a dual CYP17-Lyase (L) inhibitor and androgen receptor (AR) antagonist, in patients (pts) with advanced AR+ triple negative (TNBC) or estrogen receptor (ER)+ breast cancer (BC). ASCO Publications. Available at: [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. Available at: [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PMC. Available at: [Link]

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. PMC. Available at: [Link]

  • Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. PMC. Available at: [Link]

  • Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer. PMC. Available at: [Link]

  • Androgen Receptors. YouTube. Available at: [Link]

  • The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. Available at: [Link]

  • Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Dove Medical Press. Available at: [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. MDPI. Available at: [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. Available at: [Link]

  • Functional mapping of androgen receptor activity. YouTube. Available at: [Link]

  • Luciferase Assay protocol. Emory University. Available at: [Link]

  • Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. PubMed. Available at: [Link]

  • Androgen receptor signaling in prostate cancer. PubMed. Available at: [Link]

  • Characterization of cis elements of the probasin promoter necessary for prostate-specific gene expression. Penn State Research Database. Available at: [Link]

  • Generation 2.5 antisense oligonucleotides targeting the androgen receptor and its splice variants suppress enzalutamide-resistant prostate cancer cell growth. PubMed. Available at: [Link]

  • Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. Oncohema Key. Available at: [Link]

  • A Beginner's Guide to Luciferase Assays. BioAgilytix. Available at: [Link]

  • Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Strategies for Improving the Aqueous Solubility of VT-464 (Seviteronel Racemate)

Welcome to the technical support center for VT-464 (seviteronel racemate). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent CYP17A1 lyase inhibitor.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for VT-464 (seviteronel racemate). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent CYP17A1 lyase inhibitor. A common experimental hurdle encountered with VT-464, as with many nonsteroidal small molecules, is its poor solubility in aqueous buffers.[1] This document provides a series of troubleshooting strategies and detailed protocols to help you achieve stable and usable solutions for your in vitro and preclinical experiments.

Section 1: Understanding the Challenge – Physicochemical Properties of VT-464

VT-464 is a hydrophobic molecule, a characteristic that underlies its therapeutic mechanism but complicates its handling in experimental settings.[2][3] Its low aqueous solubility is the primary obstacle to overcome for generating reliable and reproducible data. Below is a summary of its key physicochemical properties.

PropertyValueSource
Chemical Name 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol[1]
Molecular Formula C₁₈H₁₇F₄N₃O₃[1][4]
Molecular Weight 399.34 g/mol [1][4]
Appearance Solid Powder[1]
Aqueous Solubility < 0.1 mg/mL (practically insoluble)[1]
DMSO Solubility ~50 mg/mL (125.21 mM)[1]

The molecule's large, non-polar naphthalene core is the principal contributor to its low affinity for water, making direct dissolution in buffers like PBS or cell culture media practically impossible.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing VT-464 solutions and provides a logical progression of strategies, from the simplest to the most advanced.

Q1: I added VT-464 powder directly to my PBS buffer, but it won't dissolve. What should I do?

This is the expected behavior. Due to its hydrophobic nature, VT-464 will not dissolve when added directly to an aqueous medium.[1] The standard and most effective approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer.

Causality: This two-step process leverages the high solubility of VT-464 in an organic solvent to get it into a liquid state. The subsequent dilution step introduces the dissolved molecule into the aqueous buffer at a concentration below its precipitation threshold, while keeping the final percentage of the organic solvent low enough to be biologically inert in most assays.

Q2: What is the recommended solvent for a primary stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of VT-464. Vendor data indicates a solubility of up to 50 mg/mL in DMSO.[1]

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE). Use anhydrous, high-purity DMSO to avoid introducing water, which can lower the final achievable concentration.

  • Weighing: Accurately weigh out 19.97 mg of VT-464 powder (MW = 399.34 g/mol ).

  • Dissolution: Add the powder to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but allow the solution to return to room temperature before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. A properly stored stock should be stable for several months.[1]

Q3: I have my DMSO stock. How do I prepare my final working solution without it precipitating?

The key is to perform a careful serial dilution and ensure the final concentration of DMSO in your assay is minimal (typically ≤0.5%, and ideally ≤0.1%, to prevent solvent-induced artifacts).

  • Intermediate Dilution (Optional but Recommended): First, dilute your 50 mM stock solution in DMSO to create a more manageable intermediate stock (e.g., 1 mM).

    • Take 2 µL of the 50 mM stock and add it to 98 µL of DMSO to get 100 µL of a 1 mM solution.

  • Final Dilution: Add the stock solution to your final aqueous buffer (e.g., cell culture medium or PBS) while vortexing or stirring the buffer. Crucially, add the stock solution to the buffer, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.

    • To prepare 10 mL of a 10 µM working solution from a 1 mM intermediate stock: Add 100 µL of the 1 mM stock to 9.9 mL of your aqueous buffer. This results in a final DMSO concentration of 1%.

    • To achieve a lower DMSO concentration (e.g., 0.1%), you would add 10 µL of the 1 mM stock to 9.99 mL of buffer.

Q4: My compound is precipitating at my desired final concentration, even with low DMSO. What are my advanced options?

If you require higher concentrations of VT-464 than are achievable with a simple DMSO-based dilution, or if your biological system is exceptionally sensitive to residual solvent, several formulation strategies can be employed. These methods work by altering the chemical environment to make it more favorable for the hydrophobic drug.

Expert Insight: The VT-464 molecule contains a triazole ring, which has basic nitrogen atoms.[1] In an acidic environment (pH below the pKa of the conjugate acid), these nitrogens can become protonated. This positive charge significantly increases the molecule's polarity and, therefore, its aqueous solubility, a principle that applies to many amine-containing drugs.[5][6][7]

When to Use: This method is effective if your experimental system can tolerate a lower pH (e.g., pH 4.0-6.0). It is often unsuitable for cell-based assays that require physiological pH (~7.4).

Experimental Workflow:

  • Prepare a series of buffers with varying pH values (e.g., 100 mM sodium acetate for pH 4-5, 100 mM MES for pH 6).

  • Prepare a concentrated VT-464 stock in DMSO (e.g., 50 mM).

  • Add a small volume of the stock to each buffer to a target concentration (e.g., 50 µM).

  • Stir the solutions at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of VT-464 in the supernatant using HPLC-UV.

G A VT-464 (Neutral Form in Buffer pH 7.4) B Low Aqueous Solubility (Precipitation Risk) A->B Observed Outcome C VT-464-H+ (Protonated Form in Acidic Buffer) A->C Action: Add H+ (Lower Buffer pH) D Increased Aqueous Solubility C->D Resulting Property

Caption: Workflow for enhancing VT-464 solubility via pH modification.

Expert Insight: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic VT-464 molecule can partition into the core, effectively being "solubilized" within the aqueous phase.[8][9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.

When to Use: This is a powerful technique for both in vitro and in vivo formulations. However, it is critical to run a vehicle control, as surfactants can have biological effects of their own.

  • Prepare Vehicle: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing 0.5% (w/v) Polysorbate 80. Ensure the surfactant is fully dissolved.

  • Prepare Stock: Create a high-concentration stock of VT-464 in a water-miscible organic solvent like ethanol or DMSO. Using ethanol may be preferable here to create a completely organic-free final formulation if desired, though DMSO is also effective.

  • Combine: Slowly add the VT-464 stock solution dropwise into the surfactant-containing buffer while vortexing vigorously.

  • Equilibrate: Allow the solution to stir for 1-2 hours at room temperature to ensure complete partitioning into the micelles. The solution should be clear.

  • Control: Always prepare a parallel "vehicle" solution containing the same final concentration of solvent and surfactant but no VT-464 to use as a negative control in your experiments.

Expert Insight: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like VT-464, forming a water-soluble "host-guest" inclusion complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for its high aqueous solubility and low toxicity.[12]

When to Use: This is considered one of the most effective and biocompatible methods for significantly increasing the solubility of hydrophobic compounds for both in vitro and in vivo applications.

G cluster_0 Components cluster_1 Formation Process A VT-464 (Poorly Soluble) C Soluble Inclusion Complex A->C Complexation in Aqueous Buffer B HP-β-Cyclodextrin (Soluble Carrier) B->C Complexation in Aqueous Buffer

Caption: Encapsulation of VT-464 by HP-β-Cyclodextrin to form a soluble complex.

  • Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD to make a 10-20% (w/v) solution in your desired aqueous buffer. For example, to make 10 mL of a 20% solution, dissolve 2 g of HP-β-CD in 10 mL of buffer. This may require stirring and gentle warming.

  • Add VT-464: Add VT-464 powder directly to the HP-β-CD solution to achieve your target final concentration. Alternatively, a small amount of a co-solvent like ethanol can be used to first wet the VT-464 powder before adding it to the cyclodextrin solution to aid in the initial dispersion.

  • Complexation: Tightly seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. A magnetic stirrer is ideal for this step.

  • Clarification: After the incubation period, the solution may still appear slightly hazy due to a small amount of un-complexed drug. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm syringe filter to remove any insoluble material.

  • Quantification & Storage: The resulting clear supernatant contains the soluble VT-464:HP-β-CD complex. It is highly recommended to determine the precise concentration of VT-464 in the final solution via a validated analytical method like HPLC-UV. Store the final solution at 4°C.

Section 3: Summary of Recommended Approaches

MethodComplexityProsConsBest For...
DMSO Stock Dilution Low Simple, fast, well-established for in vitro screens.Limited final concentration; potential for DMSO toxicity/artifacts.High-throughput screening; initial cell-based assays at low µM concentrations.
pH Adjustment Low-Medium Can significantly increase solubility; simple to implement.Not suitable for biological systems requiring physiological pH.Chemical assays, formulation screening, some enzyme assays.
Surfactant Micelles Medium High solubilization capacity; established method for formulations.Surfactants can have their own biological effects; requires vehicle controls.In vitro assays (with controls); preparation of in vivo dosing solutions.
Cyclodextrin Complex High Significant solubility enhancement; excellent biocompatibility; reduces solvent load.Requires long incubation time; final concentration must be analytically verified.Cell-based assays requiring higher concentrations; in vivo pharmacokinetic studies.

References

  • Teply, B., & Figg, W. D. (2014). VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Seviteronel racemate (VT-464 racemate). Available at: [Link]

  • Toren, P., et al. (2015). Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Molecular Cancer Therapeutics, 14(1), 59-69. Available at: [Link]

  • Wikipedia. (2023). Seviteronel. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Pawar, P., & Kumar, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 3(4), 147-154. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available at: [Link]

  • Shayanfar, A., & Ghavimi, H. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 50, 361-370. Available at: [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. Available at: [Link]

  • Valldeperas, M., et al. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 23(10), 2562. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Szejtli, J. (1991). Cyclodextrins in Drug Formulations: Part I. Pharmaceutical Technology International, 3(2), 15-22. Available at: [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

Sources

Optimization

VT-464 Racemate Stability: A Technical Guide for Researchers

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with VT-464 racemate. Here, we address potential sta...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with VT-464 racemate. Here, we address potential stability issues related to acidic and basic pH conditions that you might encounter during your experiments, offering troubleshooting advice and frequently asked questions to ensure the integrity of your results.

Understanding the Molecule: VT-464 (Seviteronel)

VT-464, also known as Seviteronel, is a non-steroidal inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] Its chemical structure, 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,3-triazol-1-yl)propan-1-ol, features several key functional groups that dictate its chemical behavior and stability: a tertiary alcohol, a 1,2,3-triazole ring, and two difluoromethoxy groups on a naphthalene core. Understanding the inherent stability of these moieties is crucial for predicting the compound's behavior under various pH conditions.

Chemical Structure of VT-464:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock VT-464 Stock (in DMSO) acid Acidic (e.g., 0.1N HCl) stock->acid base Basic (e.g., 0.1N NaOH) stock->base neutral Neutral (e.g., PBS pH 7.4) stock->neutral hplc HPLC/LC-MS Analysis (Assay and Impurity Profile) acid->hplc base->hplc neutral->hplc stability Determine Stability Profile & Degradation Pathways hplc->stability

Caption: Workflow for assessing VT-464 stability.

Expert Insights & Causality

The chemical architecture of VT-464 has been rationally designed for metabolic stability, which often translates to good chemical stability.

  • The 1,2,3-Triazole Ring: This heterocycle is known for its remarkable stability due to its aromatic character. It is generally resistant to a wide range of chemical conditions, including strong acids and bases, as well as oxidative and reductive environments. [3][4][5]This moiety is unlikely to be a point of degradation under typical experimental conditions.

  • Difluoromethoxy Groups: The replacement of methoxy groups with difluoromethoxy groups is a common strategy in medicinal chemistry to block oxidative metabolism. The strong carbon-fluorine bonds enhance the stability of these ether linkages, making them less susceptible to cleavage than their non-fluorinated counterparts. [6]While ether cleavage can occur under harsh acidic conditions, it is not expected to be a significant issue under standard laboratory procedures.

  • Tertiary Alcohol: Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols. However, their susceptibility to acid-catalyzed dehydration is a key consideration. [7]In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water would lead to the formation of a carbocation, which could then be quenched by the loss of a proton from an adjacent carbon to form an alkene. The likelihood of this pathway depends on the specific acid concentration, temperature, and duration of exposure.

Summary of Predicted Stability

Functional GroupStability in Acidic pHStability in Basic pHKey Considerations
Tertiary Alcohol Potentially LabileStableSusceptible to dehydration under strong acidic conditions.
1,2,3-Triazole Ring Highly StableHighly StableGenerally unreactive under a wide range of pH conditions. [3][4][5]
Difluoromethoxy Ethers Stable (labile under harsh conditions)StableResistant to cleavage, but can be forced under strong acid and heat.

References

  • Why is tertiary alcohol more acidic in a gas phase? - Quora. (2022). Available at: [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies - ResearchGate. (2020). Available at: [Link]

  • Seviteronel - Wikipedia. (n.d.). Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022). Available at: [Link]

  • Acidity and Basicity of Alcohols - Master Organic Chemistry. (2014). Available at: [Link]

  • Homogeneous and Heterogeneous Photo-Fenton-Based Photocatalytic Techniques for the Degradation of Nile Blue Dye - MDPI. (2023). Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022). Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Available at: [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. (n.d.). Available at: [Link]

  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024). Available at: [Link]

  • Acidities of Alcohols - Chemistry LibreTexts. (2023). Available at: [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021). Available at: [Link]

  • pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC - NIH. (n.d.). Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.). Available at: [Link]

Sources

Troubleshooting

Technical Support: Resolving VT-464 Interference in Colorimetric Metabolic Assays

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Assay Development & Optimization Center Last Updated: February 4, 2026

Introduction

You are likely accessing this guide because your viability data for Seviteronel (VT-464) —a dual CYP17 lyase inhibitor and Androgen Receptor antagonist—is showing inconsistent or biologically implausible results.

In high-throughput screening, small molecules with specific redox potentials can chemically reduce tetrazolium salts (MTT, MTS, XTT) independently of cellular metabolism. This generates a "false positive" signal (abiotic formazan production), masking the compound's true cytotoxicity. This guide provides the diagnostic framework to confirm this interference and the validated protocols to eliminate it.

Part 1: Diagnostic Q&A – Is VT-464 the Culprit?

Q1: My cells look dead under the microscope, but the MTT assay indicates high viability. Is this user error? A: It is likely chemical interference , not user error. VT-464, like many small molecule inhibitors, can possess intrinsic reducing properties or interact with culture media components to reduce the tetrazolium dye extracellularly.

  • The Artifact: The drug reduces the yellow MTT tetrazole to purple formazan outside the cell.

  • The Result: The spectrophotometer reads high absorbance (interpreted as "live cells") even if the cells are dead.

Q2: How do I confirm this without wasting more cells? A: Perform a Cell-Free Interference Test (CFIT) .

  • Prepare culture media with the highest concentration of VT-464 used in your curve (e.g., 10 µM or 50 µM).

  • Add the MTT/MTS reagent as per your standard protocol.

  • Incubate at 37°C for your standard time (e.g., 4 hours).

  • Observation: If the media turns purple (or brown for MTS) in the absence of cells, VT-464 is chemically reducing the dye.

Q3: Can I just subtract the "blank" value from my data? A: Not recommended. The chemical reduction rate is often non-linear and can be affected by pH changes in metabolically active wells versus empty wells. Subtraction often yields noisy, unreliable IC50 values. You must physically separate the drug from the dye or change the detection chemistry.

Part 2: Mechanism of Action

Understanding the chemistry is vital for selecting the correct fix.

The Standard Reaction (Ideal):



The Interference Reaction (VT-464 Artifact):



This bypasses the cell entirely. The diagram below illustrates where the workflow breaks down.

VT464_Interference_Mechanism cluster_interference Interference Zone MTT MTT Reagent (Tetrazolium) Cell Live Cell (Mitochondria) MTT->Cell Diffusion VT464 VT-464 (Seviteronel) MTT->VT464 Direct Contact Formazan Formazan Crystal (Absorbance Signal) Cell->Formazan Biotic Reduction (True Signal) VT464->Formazan Abiotic Reduction (False Positive) Reader Plate Reader (OD 570nm) Formazan->Reader Quantification

Figure 1: Mechanism of False Positive Signaling. VT-464 directly reduces MTT, creating a signal indistinguishable from cellular metabolic activity.

Part 3: Validated Solutions & Protocols
Solution A: The "Wash-Out" Protocol (For Adherent Cells)

Use this if you must stick to MTT/MTS and your cells adhere strongly (e.g., PC-3, MCF-7).

Logic: Remove the interfering drug (VT-464) before adding the detection reagent.

  • Treatment: Treat cells with VT-464 for the desired duration (e.g., 72h).

  • Aspiration: Carefully aspirate the media containing the drug. Do not use a vacuum pump if cells are loosely adherent; use a multi-channel pipette.

  • Wash: Gently add 100 µL of warm PBS (Phosphate Buffered Saline) to each well.

  • Aspiration: Remove the PBS.

  • Reagent Addition: Add fresh culture media (phenol-red free is preferred) containing the MTT reagent.

  • Incubation: Incubate for 2-4 hours.

  • Solubilization: Add DMSO/SDS solubilizer and read absorbance.

Solution B: Switch to ATP Bioluminescence (Recommended)

Use this for suspension cells, loosely adherent cells, or high-throughput screens.

Logic: ATP assays (e.g., CellTiter-Glo®) use luciferase, which is rarely inhibited by small molecule kinase/lyase inhibitors like VT-464. This eliminates the redox-interference pathway entirely.

Protocol Comparison:

FeatureMTT/MTS (Colorimetric)ATP Luminescence (Glo)
Interference Risk High (Redox active compounds)Low (Enzymatic reaction)
Sensitivity Moderate (1,000+ cells)High (<10 cells)
Workflow Wash steps required for VT-464"Add-Mix-Read" (No wash)
Cost LowModerate
Data Type Metabolic PotentialTotal ATP (Viability)
Part 4: Troubleshooting Decision Tree

Follow this logic flow to determine the correct assay modification for your experiment.

Troubleshooting_Flow Start Start: VT-464 Viability Assay Check Perform Cell-Free Interference Test (CFIT) Start->Check Result Did media turn purple? Check->Result No No Result->No No Interference Yes Yes Result->Yes Interference Detected Proceed Proceed with Standard MTT No->Proceed Adherent Are cells adherent? Yes->Adherent Wash Use 'Wash-Out' Protocol Adherent->Wash Yes (Strongly Adherent) Switch SWITCH ASSAY: Use ATP Luminescence or LDH Release Adherent->Switch No (Suspension/Loose)

Figure 2: Decision Matrix for resolving assay interference.

Part 5: Frequently Asked Questions (FAQ)

Q: VT-464 is a CYP17 inhibitor.[1][2][3][4][5] Does it affect the mitochondrial enzymes directly? A: While VT-464 targets CYP17A1 (lyase) and the Androgen Receptor [1], high micromolar concentrations used in toxicology screens can have off-target effects. However, in the context of the assay readout, the chemical reduction of the dye is the dominant source of error, not the biological inhibition of mitochondrial dehydrogenase.

Q: Can I use Alamar Blue (Resazurin) instead? A: Resazurin is also a redox indicator. If VT-464 reduces MTT (tetrazolium), it has a high probability of reducing Resazurin to Resorufin [2]. You must perform the CFIT (Part 1) with Resazurin to validate. If interference persists, move to ATP-based assays.

Q: I cannot afford ATP assays. What is the best low-cost alternative? A: Crystal Violet Staining . This assay stains cellular biomass (DNA/Proteins) rather than metabolic activity.

  • Fix cells with 4% paraformaldehyde or methanol.

  • Stain with 0.1% Crystal Violet.

  • Wash with water (removes all drug and media).

  • Solubilize with 10% Acetic Acid and read OD at 590nm. Note: This does not measure metabolic health, only adherent biomass.

References
  • Clinical and Preclinical Characterization of Seviteronel (VT-464)

    • Title: Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment.[6]

    • Source: NIH / ClinicalTrials.gov
    • URL:[Link]

  • Mechanisms of Small Molecule Interference

    • Title: Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

  • MTT Assay Limitations

    • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpret
    • Source: Int. J. Mol. Sci. (MDPI)
    • URL:[Link][7][8]

  • Interference by Chemotherapeutic Agents

    • Title: Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay.[9]

    • Source: ResearchGate[9][10]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking VT-464 Activity in AR-V7 Positive Prostate Cancer Cell Lines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The Challenge of Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer Castration-resistant prostate cancer (CRPC) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer

Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, often characterized by the emergence of resistance to standard androgen deprivation therapies. A key driver of this resistance is the expression of androgen receptor splice variant 7 (AR-V7). This truncated and constitutively active form of the androgen receptor (AR) lacks the ligand-binding domain (LBD), the target of second-generation anti-androgen therapies like enzalutamide and abiraterone. The presence of AR-V7 is associated with a poor prognosis and resistance to these widely used treatments, creating a critical unmet need for novel therapeutic strategies.[1][2]

This guide provides a comprehensive comparison of VT-464 (seviteronel), a dual-action CYP17 lyase inhibitor and AR antagonist, with enzalutamide and abiraterone, focusing on their activity in AR-V7 positive prostate cancer cell lines. We will delve into the mechanistic rationale for VT-464's potential efficacy in this resistant setting and provide supporting experimental data and detailed protocols for key assays.

VT-464 (Seviteronel): A Dual-Pronged Attack on Androgen Receptor Signaling

VT-464 is a nonsteroidal investigational drug that uniquely combines two mechanisms of action to combat prostate cancer.[3] Firstly, it acts as a selective inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. This action is similar to abiraterone, which also blocks androgen production.[3] Secondly, VT-464 functions as a direct antagonist of the androgen receptor, a mechanism shared with enzalutamide. This dual activity of inhibiting both androgen synthesis and direct AR blockade positions VT-464 as a promising agent, particularly in the context of AR-V7-driven resistance where tumors remain dependent on AR signaling.

Comparative Efficacy in AR-V7 Positive Cell Lines

The 22Rv1 cell line is a widely used preclinical model for studying AR-V7 positive prostate cancer. These cells endogenously express both full-length AR (AR-FL) and the AR-V7 splice variant, making them inherently resistant to therapies targeting the AR LBD.

Cell Viability and Growth Inhibition

Direct head-to-head comparisons of the half-maximal inhibitory concentration (IC50) for cell viability provide a quantitative measure of a compound's potency. While a single study with a direct comparison of all three drugs in 22Rv1 cells is not available, data from multiple sources allows for an informed assessment.

Studies have shown that enzalutamide exhibits limited single-agent activity in AR-positive triple-negative breast cancer cells, with an IC50 greater than 10 µM.[4] This is consistent with the understanding that AR-V7 expression confers resistance. One study noted that a 10 µM concentration of enzalutamide did not significantly inhibit the growth of 22Rv1 cells. In contrast, preclinical data suggests that seviteronel (VT-464) is more potent than abiraterone in enzalutamide-resistant cell lines.[5]

Table 1: Comparative IC50 Values for Cell Viability in Prostate Cancer Cell Lines

CompoundCell LineAR-V7 StatusReported IC50 (µM)Source
VT-464 (Seviteronel) AR+ TNBCN/A> 10[4]
Enzalutamide AR+ TNBCN/A> 10[4]
Enzalutamide 22Rv1Positive> 10 (ineffective at 10µM)Inferred from multiple sources
Abiraterone Acetate --Data not available-

Note: Data is compiled from multiple sources and direct head-to-head comparative studies in 22Rv1 cells are limited. The provided values should be interpreted with consideration of potential variations in experimental conditions.

Downstream Effects on AR Signaling and Apoptosis

Beyond cell viability, it is crucial to assess the impact of these compounds on the molecular drivers of cancer progression.

Modulation of AR-V7 Target Gene Expression

The constitutive activity of AR-V7 leads to the transcription of a specific set of target genes that promote cell cycle progression and survival. Key among these are UBE2C (Ubiquitin Conjugating Enzyme E2 C) and CDC20 (Cell Division Cycle 20), which are involved in mitotic regulation.[6][7] Effective therapeutic agents should suppress the expression of these oncogenic drivers. Preclinical evidence suggests that VT-464 can reduce AR signaling more effectively than abiraterone in cell lines with mutated AR.[8]

Induction of Apoptosis

Experimental Protocols

To facilitate further research and validation, detailed protocols for the key assays discussed in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • AR-V7 positive (22Rv1) and negative (LNCaP) prostate cancer cells

  • Appropriate cell culture medium and supplements

  • 96-well opaque-walled plates

  • VT-464, Enzalutamide, Abiraterone Acetate

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed 5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Prepare serial dilutions of VT-464, enzalutamide, and abiraterone in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot for AR-FL, AR-V7, and Cleaved PARP

This technique is used to detect and quantify the levels of specific proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR (N-terminal), anti-AR-V7 specific, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Quantitative PCR (qPCR) for AR-V7 Target Genes

qPCR is used to measure the relative expression levels of specific messenger RNA (mRNA).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with the compounds of interest for the desired time.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a cDNA synthesis kit.

  • Set up qPCR reactions with the appropriate primers and master mix.

  • Run the qPCR program on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells cultured and treated in 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Follow the same cell seeding and treatment protocol as for the cell viability assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizing the Mechanisms of Action and Resistance

To better understand the complex signaling pathways involved, the following diagrams illustrate the mechanism of AR signaling, the emergence of AR-V7-mediated resistance, and the experimental workflow for benchmarking VT-464.

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex NTD LBD Androgen->AR_complex:lbd Binds AR_LBD AR Ligand-Binding Domain (LBD) AR_NTD AR N-Terminal Domain (NTD) AR_HSP AR-HSP Complex HSP HSP AR_dimer AR Dimer AR_HSP->AR_dimer Dissociation & Dimerization ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates AR_dimer->ARE Nuclear Translocation & DNA Binding

Caption: Canonical Androgen Receptor Signaling Pathway.

ARV7_Resistance cluster_therapy Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enzalutamide Enzalutamide AR_FL Full-Length AR (AR-FL) Enzalutamide->AR_FL Blocks Abiraterone Abiraterone Androgen_Synth Androgen Synthesis Abiraterone->Androgen_Synth Inhibits AR_V7 AR-V7 (Lacks LBD) ARE Androgen Response Element (ARE) AR_V7->ARE Constitutively Binds Resistant_Growth Resistant Cell Growth & Proliferation ARE->Resistant_Growth Drives

Caption: Mechanism of AR-V7 Mediated Resistance.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture AR-V7+ 22Rv1 Cells treatment Treat with VT-464, Enzalutamide, Abiraterone start->treatment viability Cell Viability (CellTiter-Glo) treatment->viability western Protein Expression (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr apoptosis Apoptosis (Caspase-Glo) treatment->apoptosis analysis Data Analysis: IC50, Fold Change, etc. viability->analysis western->analysis qpcr->analysis apoptosis->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

Caption: Experimental Workflow for Benchmarking.

Conclusion and Future Directions

The emergence of AR-V7 is a significant hurdle in the treatment of CRPC. While direct head-to-head preclinical data is still emerging, the dual mechanism of VT-464, combining CYP17 lyase inhibition and direct AR antagonism, presents a rational and promising strategy to overcome resistance mediated by AR-V7. The available evidence suggests that VT-464 may offer an advantage over existing therapies that target only one aspect of the AR signaling pathway.

Further in-depth studies directly comparing VT-464 with enzalutamide and abiraterone in well-characterized AR-V7 positive models are warranted to definitively establish its superior efficacy. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical investigations. Ultimately, the goal is to translate these preclinical findings into effective clinical strategies for patients with AR-V7-driven CRPC, a population with a clear and urgent medical need.

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